molecular formula C9H8ClF2NO B13046896 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone

Cat. No.: B13046896
M. Wt: 219.61 g/mol
InChI Key: KTBCFZGSAVWILZ-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is an organic compound with the molecular formula C8H7ClF2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2,6-difluoroaniline.

    Formation of Intermediate: The aniline derivative undergoes a reaction with acetone in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate 1-(4-chloro-2,6-difluorophenyl)acetone.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition and receptor modulation, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-(4-chlorophenyl)acetone: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.

    1-Amino-1-(2,6-difluorophenyl)acetone: Similar structure but with different substitution pattern, affecting its interactions and applications.

Uniqueness

1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric effects

Properties

Molecular Formula

C9H8ClF2NO

Molecular Weight

219.61 g/mol

IUPAC Name

1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-3,9H,13H2,1H3

InChI Key

KTBCFZGSAVWILZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1F)Cl)F)N

Origin of Product

United States

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